(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine
Description
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Properties
CAS No. |
2306270-09-5 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-2-6-1-7(10-3-6)4-9-5-7/h6H,1-5,8H2 |
InChI Key |
OKMPBJRNPHINRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12COC2)CN |
Origin of Product |
United States |
Significance of Spiroketal Architectures in Advanced Organic Synthesis and Chemical Biology
Spiroketals are a class of spiro compounds where two heterocyclic rings are joined by a single common carbon atom, with each ring containing an oxygen atom adjacent to this spirocenter. wikipedia.org This structural motif is a prominent feature in a vast number of natural products, drugs, and other biologically active molecules, often referred to as a "privileged scaffold". nih.govmskcc.orgrsc.org The significance of spiroketal architectures stems from their well-defined and rigid three-dimensional structure. mskcc.org This rigidity helps to pre-organize appended functional groups into specific spatial orientations, which can lead to highly selective and potent interactions with biological targets like enzymes and receptors. mskcc.orgnih.gov
The non-planar nature of spiroketals has garnered significant interest in both academic and industrial research, particularly in structure-based drug design (SBDD) and the development of diverse screening libraries. wikipedia.org By providing a stereochemically rich and conformationally constrained core, spiroketals allow chemists to explore chemical space in three dimensions, a critical aspect of modern drug discovery. mskcc.orgnih.govmdpi.com The incorporation of these sp3-rich systems into bioactive compounds has been shown to improve drug-like properties. nih.gov
Table 1: Examples of Biologically Active Natural Products Containing a Spiroketal Moiety
| Natural Product | Source | Noted Biological Activity |
|---|---|---|
| Avermectins | Streptomyces avermitilis (fungus) | Antiparasitic agents. wikipedia.org |
| Okadaic Acid | Marine dinoflagellates | Toxin, potent inhibitor of protein phosphatases. wikipedia.org |
| Griseofulvin | Penicillium griseofulvum | Antifungal drug. nih.gov |
The Role of Amine Functionality in Chemical Reactivity and Molecular Design
The amine functional group is one of the most ubiquitous moieties in organic chemistry and is a cornerstone of pharmaceutical science. numberanalytics.comamerigoscientific.com Amines are characterized by a nitrogen atom with a lone pair of electrons, which makes them excellent nucleophiles and bases. numberanalytics.com This reactivity is fundamental to a wide array of chemical transformations, including nucleophilic substitutions, acylations, and additions, making amines versatile building blocks in synthesis. numberanalytics.comamerigoscientific.comnumberanalytics.com
In molecular design, particularly for drug discovery, the amine group plays a critical role in modulating a molecule's physicochemical properties. drughunter.com The basicity of an amine, quantified by its pKa value, determines its ionization state at physiological pH. drughunter.com This, in turn, influences crucial parameters such as:
Solubility: Amine-containing drugs are often formulated as ammonium (B1175870) salts to increase water solubility. cambridgemedchemconsulting.comoit.edu
Permeability: The charge state affects a molecule's ability to cross biological membranes. drughunter.com
Target Binding: Ionized amines can form strong salt bridges with acidic residues in a biological target's binding site. drughunter.com
Pharmacokinetics (ADME): Properties like absorption, distribution, metabolism, and excretion are heavily influenced by a molecule's pKa. drughunter.com
The type of amine—primary, secondary, or tertiary—also has a significant impact. Primary amines are generally more reactive nucleophiles than secondary or tertiary amines. numberanalytics.com In the context of drug discovery, primary amines have been found to be less promiscuous in in-vitro pharmacological profiling and show improved profiles in in-vivo toxicology studies compared to secondary and tertiary amines. nih.gov
Table 2: Comparison of Amine Types in Molecular Design
| Amine Type | General Basicity (pKa) | Reactivity as a Nucleophile | Promiscuity in Drug Discovery |
|---|---|---|---|
| Primary (R-NH₂) | Higher | More Reactive | Lower. nih.gov |
| Secondary (R₂-NH) | Moderate | Moderately Reactive | Higher than primary. nih.gov |
Historical Context and Evolution of Synthetic Strategies Towards Spirocyclic Amines
The synthesis of spirocyclic compounds has evolved significantly over the years, driven by the discovery of their utility and unique structural properties. researchgate.net Early and still common methods for creating spiroketals often relied on thermodynamically controlled reactions, such as the acid-catalyzed cyclization of a dihydroxyketone precursor. wikipedia.orgmskcc.orgresearchgate.net While effective, these methods can sometimes offer limited control over the stereochemistry at the anomeric spirocenter. mskcc.org Other classical approaches include various molecular rearrangements, like the pinacol-pinacolone rearrangement, to construct the spirocyclic core. wikipedia.org
The demand for more stereocontrolled and efficient access to these complex scaffolds has spurred the development of modern synthetic techniques. nih.gov These include:
Transition Metal Catalysis: Catalysts based on palladium, gold, rhodium, and copper have been employed for the spiroketalization of alkynyl diols, often proceeding under milder, non-acidic conditions. researchgate.net
Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs' catalysts, has been effectively used to form the heterocyclic rings of spiroketals, as demonstrated in the synthesis of the 2,5-dioxaspiro[3.4]octane core. nuph.edu.uaresearchgate.net
Diversity-Oriented Synthesis (DOS): These strategies aim to create large libraries of structurally diverse molecules, and spiroketals are attractive targets for DOS due to the potential for extensive stereochemical diversity. mskcc.org
Cycloaddition Reactions: Kinetic cycloaddition strategies, such as Diels-Alder reactions, have been developed to provide stereochemical outcomes that are not dictated by thermodynamic stability, offering access to a wider range of isomers. nih.gov
The synthesis of spirocyclic amines, such as (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine, often involves a multi-step sequence where the spiroketal core is first constructed, followed by the introduction or modification of a functional group into the desired amine. For instance, a common precursor, an alcohol, can be oxidized to an aldehyde and subsequently converted to the amine. nuph.edu.uaresearchgate.net
Table 3: Evolution of Synthetic Strategies for Spirocycles
| Strategy | Description | Key Features |
|---|---|---|
| Acid-Catalyzed Ketalization | Cyclization of a dihydroxy ketone under acidic conditions. wikipedia.org | Classic method, often thermodynamically controlled. mskcc.org |
| Molecular Rearrangements | e.g., Pinacol rearrangement to form the spiro center. wikipedia.org | Access to specific carbocyclic frameworks. |
| Transition Metal Catalysis | Cyclization of precursors like alkynyl diols using Au, Pd, Rh catalysts. researchgate.net | Milder conditions, avoids strong acids. researchgate.net |
| Ring-Closing Metathesis (RCM) | Olefin metathesis to form one of the rings. nuph.edu.uaresearchgate.net | High functional group tolerance, powerful for ring formation. |
Advanced Applications of 2,5 Dioxaspiro 3.4 Octan 7 Yl Methanamine in Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent three-dimensionality and conformational rigidity of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine make it an attractive chiral building block for the synthesis of complex molecular architectures. The spirocyclic core, containing a strained oxetane (B1205548) ring, can improve the physicochemical properties of molecules into which it is incorporated, such as aqueous solubility and metabolic stability. nuph.edu.ua A scalable synthesis route has been developed, starting from readily available commercial materials and proceeding through key intermediates, highlighting its utility as a foundational component for more elaborate structures. nuph.edu.ua
Table 1: Key Intermediates in the Synthesis of this compound This table summarizes the transformation of key precursors as detailed in the reported synthesis.
| Precursor Compound | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (2,5-Dioxaspiro[3.4]octan-7-yl)methanol | MsCl, Et3N | (2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonate | 95% | nuph.edu.ua |
| (2,5-Dioxaspiro[3.4]octan-7-yl)methyl methanesulfonate | NaN3, DMF | 7-(Azidomethyl)-2,5-dioxaspiro[3.4]octane | 50% (over 2 steps) | nuph.edu.ua |
| 7-(Azidomethyl)-2,5-dioxaspiro[3.4]octane | PPh3, H2O | This compound | 50% (over 2 steps) | nuph.edu.ua |
The structure of this compound, featuring a primary amine appended to a spiro-acetal core, presents a versatile handle for the construction of more complex heterocyclic systems. Primary amines are fundamental nucleophiles in a wide array of cyclization reactions used to form nitrogen-containing heterocycles. For instance, the amine could undergo condensation with dicarbonyl compounds to form pyrroles (Paal-Knorr synthesis), react with α,β-unsaturated ketones to yield dihydropyridines, or be acylated and subsequently cyclized to form various lactams. The rigid spirocyclic backbone would remain as a core structural element, imparting its unique three-dimensional character onto the newly formed heterocyclic system. This makes it a valuable scaffold for creating novel chemical entities with precisely controlled spatial arrangements, a key consideration in drug design. nih.gov
While specific applications of this compound in asymmetric catalysis have not been extensively reported, its structural features make it a highly promising candidate for ligand design. Chiral amines are crucial components of many successful catalysts for asymmetric hydrogenation, C-N cross-coupling, and other stereoselective transformations. acs.orgresearchgate.net The key attributes of this compound for such applications include:
Chirality: The spirocyclic core is inherently chiral, which is essential for inducing enantioselectivity in a catalytic reaction.
Rigidity: The conformational restriction of the spiro-framework creates a well-defined chiral pocket around a coordinated metal center, which can effectively control the trajectory of an approaching substrate. researchgate.net
Coordinating Group: The primary amine provides a nitrogen donor atom that can readily coordinate to a variety of transition metals (e.g., rhodium, iridium, palladium) used in catalysis.
The amine could be further functionalized, for example, by conversion into a phosphine-amine or a diamine, to create bidentate ligands. Such ligands, incorporating the rigid spiro-oxetane backbone, could offer unique stereochemical control in metal-catalyzed reactions. nih.govrsc.org
Design and Synthesis of Chemical Biology Probes and Research Tools
The unique physicochemical properties conferred by the spiro-oxetane motif make this compound an interesting platform for the development of chemical probes to study biological systems. nuph.edu.ua
The primary amine of this compound serves as a convenient attachment point for reporter tags, such as fluorophores or radioisotopes. The development of fluorescent probes is critical for visualizing the localization, dynamics, and interactions of molecules in living cells. rsc.org The amine can be readily coupled to a wide range of commercially available fluorescent dyes that are activated as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. This would create a stable amide or thiourea (B124793) linkage, respectively, covalently attaching the spirocyclic scaffold to the fluorescent reporter. Such derivatization would allow researchers to track the distribution of the spirocyclic core within cellular compartments or to study its binding to a biological target using techniques like fluorescence microscopy. nih.gov
Table 2: Potential Fluorophores for Labeling this compound This table lists common amine-reactive fluorophores suitable for creating fluorescent probes.
| Fluorophore Class | Amine-Reactive Form | Excitation (nm, approx.) | Emission (nm, approx.) |
|---|---|---|---|
| Fluorescein | FITC (Fluorescein isothiocyanate) | 494 | 518 |
| Rhodamine | TRITC (Tetramethylrhodamine isothiocyanate) | 557 | 576 |
| Cyanine Dyes | Cy5-NHS ester | 649 | 670 |
| Alexa Fluor Dyes | Alexa Fluor 488 NHS ester | 495 | 519 |
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. Incorporating rigid structural elements is a common strategy to constrain the conformation of a peptide chain, often to mimic a specific secondary structure like a β-turn. ebrary.net The this compound scaffold is an excellent candidate for this purpose. The replacement of a standard amide bond with an oxetanylamine fragment has been shown to produce non-hydrolyzable pseudo-dipeptides. acs.orgnih.gov
By incorporating the spirocyclic amine into a peptide sequence, it could serve as a rigid turn-inducing element. The defined bond angles of the spiro core would lock the peptide backbone into a specific conformation, allowing for detailed studies on how that conformation affects biological activity. ebrary.net
Table 3: Comparison of Dihedral Angles in β-Turn Mimics This table shows typical dihedral angles for an ideal β-turn and a known spirocyclic lactam mimic, illustrating the principle of conformational constraint that could be applied using the this compound scaffold.
| Structure Type | Φ(i+1) | Ψ(i+1) | Φ(i+2) | Ψ(i+2) | Reference |
|---|---|---|---|---|---|
| Ideal β-Turn | -60° | -30° | -90° | 0° | ebrary.net |
| Tetrahydroisoquinoline Spiro-Lactam | 51.0° | -134.0° | -105.0° | 31.0° | ebrary.net |
Role in the Development of Novel Organic Materials
The development of novel organic materials with tailored properties often relies on the precise spatial control of molecular components. The rigid, well-defined three-dimensional structure of this compound makes it an intriguing building block for materials science. While this area remains largely unexplored for this specific compound, its shape is a significant deviation from the planar molecules often used in materials like organic semiconductors or liquid crystals.
The introduction of such a spirocyclic unit into a polymer backbone or as a pendant group could disrupt packing and influence bulk material properties in unique ways. For example, incorporating these units into polymers could enhance solubility or alter the glass transition temperature. Furthermore, the development of materials with intrinsic microporosity for applications in gas storage or separation relies on "shape-persistent" molecules that cannot pack efficiently. The bulky and non-planar nature of the (2,5-Dioxaspiro[3.4]octan-7-yl) framework could be exploited in the design of such materials. The photophysical properties of larger systems containing this scaffold could also be of interest, as seen with other complex spirocyclic acridone (B373769) derivatives. acs.org
Polymer Chemistry and Network Formation
The bifunctional nature of this compound, containing both a primary amine and a strained oxetane ring, makes it a promising candidate for the synthesis of novel polymers and complex network structures. The reactivity of these two groups can be selectively harnessed to create linear polymers or cross-linked networks with unique properties.
The primary amine group can act as a nucleophile, participating in various polymerization reactions. For instance, it can serve as an initiator or co-initiator in the ring-opening polymerization of cyclic esters like ε-caprolactone or L,L-lactide, a process often catalyzed by tin(II) octoate. vot.pl This allows for the formation of polyester (B1180765) chains with the spirocyclic moiety as a terminal group. Furthermore, the amine can react with compounds like polyfunctional isocyanates or epoxides to form polyureas and polyethers, respectively, leading to the creation of cross-linked polymer networks.
The oxetane ring, on the other hand, can undergo cationic ring-opening polymerization. radtech.org This process, typically initiated by photo-acid generators (PAGs) upon UV irradiation or strong Lewis acids, can lead to the formation of polyether backbones. The high reactivity of the oxetane ring, driven by its inherent ring strain, allows for efficient polymerization. nuph.edu.ua When both the amine and oxetane functionalities are utilized, this compound can function as a valuable cross-linking agent, introducing rigidity and a defined three-dimensional structure to the polymer network. The resulting networks are expected to exhibit enhanced thermal and mechanical properties due to the compact and rigid nature of the spirocyclic core.
The synthesis of polymers from oxetane derivatives can be achieved through various mechanisms, as detailed in the table below.
| Polymerization Type | Initiator/Catalyst | Reactive Group on this compound | Resulting Polymer Structure |
| Cationic Ring-Opening Polymerization | Photo-Acid Generators (PAGs), Lewis Acids | Oxetane Ring | Polyether |
| Anionic Ring-Opening Polymerization | Organometallic compounds | Oxetane Ring (with activation) | Polyether |
| Polyaddition | Diisocyanates, Diepoxides | Amine Group | Polyurea, Polyether Network |
| Initiated Polycondensation | Cyclic Esters (e.g., Lactide) | Amine Group (as initiator) | Polyester with Spiro-end-group |
Supramolecular Assembly and Self-Assembled Systems
While specific studies on the supramolecular assembly of this compound are not yet prevalent in the literature, the structural features of the molecule suggest its potential in this domain. The formation of well-defined, non-covalent structures is governed by specific intermolecular interactions. The amine group in the molecule is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.
Furthermore, the oxygen atoms within the two ether rings can also participate in hydrogen bonding as acceptors. These multiple hydrogen bonding sites, combined with the rigid spirocyclic core, could direct the self-assembly of the molecule into ordered one-, two-, or three-dimensional supramolecular architectures. The defined geometry of the spirocycle would enforce specific orientations of the interacting functional groups, potentially leading to the formation of predictable and stable supramolecular structures. The ability to modify the amine group, for instance, by converting it into an amide or a urea (B33335), would further expand the range of possible hydrogen bonding patterns and allow for the fine-tuning of the self-assembly process.
Scaffold Hopping and Bioisosteric Replacement Strategies for Molecular Diversification
Design Principles, Not Outcomes
In the realm of medicinal chemistry, the concepts of scaffold hopping and bioisosteric replacement are crucial for the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov Spirocyclic scaffolds are particularly valuable in these strategies due to their inherent three-dimensionality, which allows for the exploration of new chemical space. ku.edusigmaaldrich.com The rigid nature of these scaffolds can also lead to improved binding affinity by reducing the entropic penalty upon binding to a biological target. nih.gov
This compound embodies several key design principles that make it an attractive candidate for scaffold hopping and bioisosteric replacement.
Three-Dimensionality and Increased Fsp³ Character: The spirocyclic core of the molecule provides a rigid, non-planar structure. rsc.org This high fraction of sp³-hybridized carbon atoms (Fsp³) is a desirable trait in modern drug discovery, as it often correlates with improved solubility, metabolic stability, and clinical success. rsc.org By replacing a flat aromatic or linear aliphatic linker in a drug candidate with the this compound scaffold, medicinal chemists can introduce a well-defined three-dimensional geometry, potentially leading to novel interactions with the target protein.
Vectorial Orientation of Substituents: The spirocyclic framework positions the substituents in well-defined vectors in three-dimensional space. sigmaaldrich.com The aminomethyl group at the 7-position of the tetrahydrofuran (B95107) ring and any potential modifications on the oxetane ring would have a fixed spatial relationship. This allows for a systematic exploration of the binding pocket of a target protein by presenting functional groups in precise orientations.
Modulation of Physicochemical Properties: The presence of two ether oxygen atoms and an amine group can significantly influence the physicochemical properties of a molecule. These polar functional groups can enhance aqueous solubility and provide opportunities for hydrogen bonding interactions with the target. researchgate.net The oxetane moiety itself is known to be a bioisostere for gem-dimethyl groups and carbonyl groups, often leading to improved metabolic stability and solubility. nuph.edu.uaresearchgate.net
The design strategy for employing this compound as a bioisostere would involve identifying a substructure in a known active compound that can be replaced by this spirocyclic scaffold. The goal is to maintain or improve the biological activity while enhancing other properties. The amine functionality serves as a convenient attachment point for connecting the scaffold to the rest of the molecule.
The table below outlines the key properties of spirocyclic scaffolds, such as the one found in this compound, that are advantageous for bioisosteric replacement strategies.
| Property | Advantage in Bioisosteric Replacement | Reference |
| Rigid 3D Structure | Pre-organizes functional groups for binding, reducing entropic penalty. | nih.gov |
| High Fsp³ Character | Often improves solubility and metabolic stability. | rsc.org |
| Defined Exit Vectors | Allows for precise orientation of substituents in 3D space. | sigmaaldrich.com |
| Polar Functional Groups | Can enhance aqueous solubility and provide H-bonding interactions. | researchgate.net |
| Novelty | Provides access to unexplored chemical space and potential for new intellectual property. | spirochem.com |
Analytical Methodologies for Research Scale Investigation of 2,5 Dioxaspiro 3.4 Octan 7 Yl Methanamine
Advanced Spectroscopic Techniques for Structural Elucidation (Beyond basic identification)
Spectroscopic analysis is fundamental to confirming the complex three-dimensional architecture of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For a molecule as complex as this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial data, but multi-dimensional (2D) techniques are essential for unambiguous signal assignment and stereochemical analysis.
Research findings from the synthesis of this compound provide specific NMR data that confirm its structure. nuph.edu.ua The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). nuph.edu.uaresearchgate.net
Detailed Research Findings:
¹H NMR: The proton spectrum reveals distinct signals for the protons on the tetrahydrofuran (B95107) and oxetane (B1205548) rings, as well as the aminomethyl group. The complexity of the spectrum, with overlapping multiplets, necessitates 2D NMR for full interpretation.
¹³C NMR: The carbon spectrum shows the expected number of signals, including those for the unique spiro carbon, the carbons of the oxetane and tetrahydrofuran rings, and the aminomethyl carbon. nuph.edu.ua
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the tetrahydrofuran ring and tracing the connectivity from the ring to the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling definitive assignment of the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across the spiro center and linking the aminomethyl group to the tetrahydrofuran ring.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry. They detect through-space interactions between protons that are close to each other, regardless of bonding. This data can confirm the relative orientation of the substituents on the tetrahydrofuran ring and their spatial relationship to the oxetane ring.
Table 1: Representative ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs and published data for its precursors. nuph.edu.ua
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |
| Spiro Carbon (C7) | - | ~83 | Protons on C6, C8, CH₂-N |
| Oxetane CH₂ (C1, C4) | 4.3 - 4.6 (m) | ~83 | Spiro Carbon (C7) |
| THF CH₂ (C6, C8) | 2.1 - 2.4 (m) | ~39 | Spiro Carbon (C7), CH-NH₂ |
| THF CH | 2.7 (m) | ~46 | CH₂-NH₂ |
| Aminomethyl CH₂ | 2.8 - 3.0 (m) | ~45 | THF CH |
| Amine NH₂ | 1.5 - 2.5 (br s) | - | - |
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Intermediates
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of the target compound and its synthetic intermediates. semanticscholar.org Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide mass measurements with high accuracy (typically within 5 ppm), allowing for the calculation of a unique molecular formula. nuph.edu.ua
Detailed Research Findings: In the synthesis of this compound, HRMS is used to verify the successful formation of key precursors. nuph.edu.uanuph.edu.ua For example, the precursor alcohol, (2,5-Dioxaspiro[3.4]octan-7-yl)methanol, is analyzed to confirm its identity before proceeding to the final amination step. nuph.edu.ua HRMS analysis of the final amine product would show a protonated molecular ion [M+H]⁺ peak that precisely matches the calculated mass for the formula C₇H₁₄NO₂⁺. This technique is critical for validating each step of a multi-step synthesis, ensuring that the desired transformations have occurred and identifying potential side products. nuph.edu.ua
Table 2: Example HRMS Data for a Synthetic Precursor Based on data for (2,5-Dioxaspiro[3.4]octan-7-yl)methanol, a direct precursor. nuph.edu.ua
| Compound | Molecular Formula | Adduct | Calculated m/z | Found m/z | Instrument |
| (2,5-Dioxaspiro[3.4]octan-7-yl)methanol | C₇H₁₂O₃ | [M+H]⁺ | 143.0708 | 143.0702 | ESI-TOF |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
FTIR and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of the functional groups present in a molecule. thermofisher.comnih.gov
FTIR Spectroscopy: This technique measures the absorption of infrared light by a molecule. It is particularly sensitive to polar bonds and is excellent for identifying functional groups like the N-H bonds of the amine and the C-O bonds of the spiroketal. gatewayanalytical.comyoutube.com
Raman Spectroscopy: This method involves scattering laser light off the molecule. It is highly sensitive to non-polar, symmetric bonds and is particularly useful for analyzing the C-C backbone of the ring structures. gatewayanalytical.com
Detailed Research Findings: For this compound, the combination of FTIR and Raman provides a comprehensive profile of its vibrational modes. researchgate.net
FTIR Spectrum: Key absorbances would include strong, broad peaks for the N-H stretching of the primary amine (around 3300–3500 cm⁻¹), C-H stretching of the aliphatic rings (around 2850–3000 cm⁻¹), and a prominent C-O-C stretching band for the spiroketal ether linkages (around 1050–1150 cm⁻¹). researchgate.net
Raman Spectrum: This would clearly show the C-C bond vibrations of the ring framework and would be less affected by the highly polar N-H and C-O bonds, thus providing complementary information to the FTIR spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Signal |
| Primary Amine (R-NH₂) | N-H Stretch | 3300–3500 (strong, two bands) | Weak |
| Primary Amine (R-NH₂) | N-H Bend | 1590–1650 (medium) | Weak |
| Aliphatic C-H | C-H Stretch | 2850–2960 (strong) | Strong |
| Spiroketal (C-O-C) | C-O Stretch | 1050–1150 (strong) | Moderate |
| Carbonyl (from precursor) | C=O Stretch | 1715 (strong) | Strong |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry, provided a suitable single crystal can be grown. semanticscholar.org Since this compound is a chiral compound produced as a solid, this technique is highly applicable. nuph.edu.ua
Detailed Research Findings: While a specific crystal structure for this exact amine may not be publicly available, the methodology is standard. A single crystal of the compound would be isolated and bombarded with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a 3D electron density map, from which the exact position of every atom (except hydrogen, which is typically inferred) can be determined. This analysis would provide unequivocal proof of the spirocyclic connectivity and the relative and absolute configuration of the chiral center, settling any ambiguities from NMR or other techniques. researchgate.net
Chromatographic Methods for Purity, Isomeric Analysis, and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from impurities, analyzing its isomeric composition, and monitoring the progress of its synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Diastereomeric Ratio Determination
This compound is a chiral molecule. If synthesized from achiral precursors without a chiral catalyst or resolving agent, it will be formed as a racemic mixture (a 50:50 mixture of both enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard analytical technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.comnih.gov
Detailed Research Findings: The separation is achieved using a chiral stationary phase (CSP). For chiral amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® or Chiralcel® columns), are highly effective. researchgate.netresearchgate.net The two enantiomers interact differently with the chiral surface of the CSP, causing them to travel through the column at different speeds and thus elute at different times. mdpi.com By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers and the enantiomeric excess can be precisely calculated. This method is crucial for developing asymmetric syntheses or for quality control of an enantiomerically pure product.
Table 4: Hypothetical Chiral HPLC Separation Data
| Parameter | Value |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (ee) | Calculated from peak areas |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of this compound, particularly for assessing its volatility, purity, and identifying any volatile byproducts from its synthesis. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components within a mixture.
In a typical GC-MS analysis, a sample containing this compound is vaporized and injected into a gas chromatograph. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, enabling the identification of the compound.
Aliphatic amines, such as the target compound, often undergo characteristic α-cleavage in the mass spectrometer. libretexts.orglibretexts.org For this compound, the primary fragmentation is expected to occur at the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Table 1: Hypothetical GC-MS Data for this compound Analysis
| Parameter | Value/Description |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | 70 °C (2 min hold), then ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~12.5 min |
| Molecular Ion (M+) | m/z 143 (expected, may be low intensity) |
| Key Fragmentation Ions | m/z 113 ([M-CH₂NH₂]⁺), m/z 85, m/z 57, m/z 30 ([CH₂NH₂]⁺, base peak) |
This data is representative and may vary based on specific instrumentation and conditions.
In Situ Reaction Monitoring Techniques (e.g., DESI-MS, Flow NMR)
Real-time monitoring of chemical reactions is critical for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. In situ techniques such as Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) and Flow Nuclear Magnetic Resonance (Flow NMR) are powerful tools for this purpose.
Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS)
DESI-MS is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation. wikipedia.org A charged solvent spray is directed onto the surface of a reaction aliquot, desorbing and ionizing the analytes, which are then introduced into the mass spectrometer. nih.gov This technique is particularly useful for high-throughput screening of reaction conditions and for monitoring the consumption of reactants and the formation of products in real-time. labroots.com For the synthesis of this compound, DESI-MS can be employed to track the key reaction intermediates and the final product without the need for quenching the reaction or performing a work-up. acs.org
Flow Nuclear Magnetic Resonance (Flow NMR)
Flow NMR spectroscopy enables the continuous monitoring of a chemical reaction as it proceeds within a flow reactor. beilstein-journals.org The reaction mixture is continuously passed through the NMR spectrometer's detection cell, allowing for the acquisition of NMR spectra at different time points. nih.gov This provides detailed structural information about the species present in the reaction mixture, including reactants, intermediates, products, and byproducts. nih.gov For the synthesis of heterocyclic compounds like this compound, flow NMR can provide invaluable insights into the reaction mechanism and kinetics. nih.gov
Table 2: Representative In Situ Monitoring Parameters for the Synthesis of this compound
| Technique | Parameter | Description |
| DESI-MS | Solvent System | Acetonitrile/Water with 0.1% Formic Acid |
| Monitored Ions (m/z) | Reactant (e.g., corresponding azide (B81097) or nitrile), Product (144, [M+H]⁺) | |
| Sampling Interval | 30 seconds | |
| Flow NMR | Spectrometer | 400 MHz with a flow-through probe |
| Solvent | Deuterated solvent compatible with the reaction | |
| Monitored Signals (¹H NMR) | Disappearance of reactant signals, Appearance of product signals (e.g., -CH₂NH₂ protons) | |
| Flow Rate | 0.5 mL/min |
Advanced Characterization Techniques for Material Applications (e.g., Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD))
When this compound is incorporated into polymeric materials, its structural features can significantly influence the properties of the resulting polymer. Advanced characterization techniques such as Thermogravimetric Analysis (TGA) and X-ray Diffraction (XRD) are employed to evaluate the thermal stability and structural morphology of these materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. azom.com This technique is used to determine the thermal stability of a polymer, including its decomposition temperature and the amount of residual char. madisongroup.com For polymers containing the rigid spirocyclic moiety of this compound, TGA can reveal enhanced thermal stability compared to their non-spirocyclic analogues. rsc.orgrsc.org
X-ray Diffraction (XRD)
XRD is a powerful technique for investigating the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by a material, information about its crystal lattice, phase purity, and degree of crystallinity can be obtained. rsc.org For polymers and crystalline derivatives of this compound, XRD can be used to determine the packing arrangement of the molecules, which influences the material's mechanical and physical properties. The rigid, three-dimensional nature of the spirocyclic structure can lead to unique crystalline morphologies. nih.gov
Table 3: Hypothetical Thermal and Structural Properties of a Polymer Incorporating this compound
| Analysis Technique | Parameter | Hypothetical Value/Observation |
| TGA | Onset of Decomposition (T₅%) | 350 - 380 °C |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 420 - 450 °C | |
| Char Yield at 600 °C | 15 - 25% | |
| XRD | Crystallinity | Semi-crystalline |
| Prominent Diffraction Peaks (2θ) | 15°, 22°, 28° | |
| Morphology | May exhibit both amorphous and crystalline domains due to the spiro structure |
This data is representative and will vary depending on the specific polymer matrix and processing conditions.
Future Research Directions and Emerging Avenues for 2,5 Dioxaspiro 3.4 Octan 7 Yl Methanamine
Development of Sustainable and Green Chemistry Approaches to Synthesis
The future synthesis of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine and its derivatives is increasingly being viewed through the lens of green chemistry. The current multi-step synthesis, while effective, provides a foundation for optimization based on sustainable principles. nuph.edu.uaresearchgate.net Future research will likely focus on several key areas to enhance the environmental and economic viability of its production.
One promising avenue is the use of microwave-assisted organic synthesis. This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other spiro compounds. utrgv.edumdpi.com For instance, the cyclization steps in the formation of the spiroketal core could be adapted to microwave conditions. Another area of focus is the implementation of alternative, greener solvents to replace traditional volatile organic compounds. Water or ethanol, for example, have been successfully used in the synthesis of other spirocyclic systems, often in conjunction with catalysts like ionic liquids. utrgv.edumdpi.comnih.gov
Catalysis will also play a pivotal role in developing more sustainable synthetic routes. The exploration of heterogeneous catalysts, such as zeolites or metal oxides supported on various materials, could simplify purification processes and enable catalyst recycling. du.ac.in These approaches align with the principles of green chemistry by minimizing waste and improving atom economy.
Table 1: Potential Green Chemistry Strategies for the Synthesis of this compound
| Green Chemistry Principle | Proposed Application to Synthesis | Potential Benefits |
| Alternative Solvents | Replacement of traditional organic solvents with water or ethanol. | Reduced environmental impact, improved safety profile. |
| Energy Efficiency | Utilization of microwave irradiation for heating. | Faster reaction times, lower energy consumption. |
| Catalysis | Employment of recyclable heterogeneous catalysts (e.g., zeolites, supported metal oxides). | Simplified purification, reduced waste, catalyst reusability. |
| Atom Economy | Development of more direct synthetic routes with fewer steps. | Increased efficiency, reduced raw material consumption. |
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis of complex molecules like this compound. researchgate.net These computational tools can significantly accelerate the discovery and optimization of synthetic pathways. nih.govchemcopilot.com
For the synthesis of this compound, AI could be employed to optimize the key ring-closing metathesis step or the subsequent functional group transformations, leading to higher yields and purity. nuph.edu.uaresearchgate.net As more data on the reactivity of this and related spirocyclic systems becomes available, the predictive power of these models will continue to improve.
Exploration of Novel Chemical Space through Combinatorial and High-Throughput Synthesis
The this compound scaffold is a gateway to a vast and largely unexplored chemical space. enamine.net Its unique three-dimensional structure makes it an attractive core for the development of libraries of novel compounds with potential applications in drug discovery. wikipedia.orgacs.org Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating a diverse range of derivatives.
By leveraging the primary amine functionality of this compound, a multitude of substituents can be introduced through techniques such as amide coupling, reductive amination, and sulfonylation. This allows for the systematic variation of the physicochemical properties of the resulting molecules. The development of solid-phase synthesis methods, where the spirocyclic core is attached to a resin, could further streamline the synthesis and purification of large compound libraries. mskcc.org
The goal of these efforts is to create collections of molecules with a high degree of structural diversity, which can then be screened for biological activity against a wide range of therapeutic targets. nih.gov The rigid nature of the spiroketal framework is expected to pre-organize the appended functional groups in specific spatial orientations, potentially leading to enhanced binding affinity and selectivity for protein targets. wikipedia.orgmskcc.org
Expanding Utility in Advanced Functional Materials and Nanotechnology
Beyond its potential in medicinal chemistry, the unique structural and electronic properties of this compound and its derivatives suggest future applications in advanced functional materials and nanotechnology. The incorporation of this spirocyclic unit into polymer backbones could lead to materials with novel thermal, mechanical, and optical properties.
The amine group provides a convenient handle for grafting the molecule onto surfaces or incorporating it into larger supramolecular assemblies. This could be exploited in the development of new sensors, where the spiroketal moiety could act as a recognition element. Furthermore, the ability to create well-defined three-dimensional structures is of significant interest in the design of porous materials and metal-organic frameworks (MOFs).
In nanotechnology, derivatives of this compound could find use as building blocks for the construction of nanoscale architectures. The rigid spirocyclic core could serve as a scaffold for the precise positioning of functional groups, enabling the creation of molecular machines or components for nanoelectronic devices.
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology
The full potential of this compound will likely be realized through cross-disciplinary research that bridges chemistry, materials science, and chemical biology. The spiroketal motif is found in a variety of biologically active natural products, and understanding how this structural feature influences biological activity is a key area of research. mskcc.orgnih.govrsc.org
In the realm of chemical biology, derivatives of this compound can be used as chemical probes to study biological processes. For example, fluorescently labeled versions of the molecule could be synthesized to visualize cellular structures or track the localization of specific proteins. The development of photo-affinity labels based on this scaffold could help to identify the protein targets of bioactive compounds.
The interface with materials science will drive the exploration of this compound in applications such as drug delivery systems, where its unique physicochemical properties could be harnessed to improve the solubility and bioavailability of therapeutic agents. The development of biodegradable polymers incorporating the (2,5-Dioxaspiro[3.4]octane unit is another promising area of investigation.
Table 2: Summary of Future Research Directions
| Research Area | Key Objectives | Potential Impact |
| Sustainable Synthesis | Develop greener synthetic routes using alternative solvents and catalysts. | Reduced environmental footprint, lower production costs. |
| AI and Machine Learning | Employ computational tools for reaction prediction and optimization. | Accelerated discovery of new synthetic pathways, higher yields. |
| Combinatorial Chemistry | Generate large libraries of diverse derivatives. | Exploration of new chemical space for drug discovery. |
| Advanced Materials | Incorporate the spirocyclic unit into polymers and nanomaterials. | Creation of materials with novel properties and functionalities. |
| Cross-Disciplinary Research | Utilize as a tool in chemical biology and for developing new drug delivery systems. | Deeper understanding of biological processes, improved therapeutics. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
